6-[2-cyano-2-(6-oxo-7,8,9,10-tetrahydro-5H-phenanthridin-3-yl)propyl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID27841036-Compound-24 is a kinesin-like protein 18A (KIF18A) inhibitor developed for treating cancers with chromosomally unstable tumor cells . This compound is part of a class of molecules designed to interfere with the function of kinesin motor proteins, which are essential for cell division and proliferation .
Preparation Methods
The synthesis of PMID27841036-Compound-24 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions . The preparation method typically includes:
Formation of Intermediates: Initial steps involve the synthesis of core structures, often through cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as hydroxyl, amino, or carboxyl groups to enhance activity.
Purification: Techniques such as crystallization or chromatography are used to purify the final product.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
PMID27841036-Compound-24 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups that enhance the compound’s activity or stability .
Scientific Research Applications
PMID27841036-Compound-24 has several scientific research applications:
Chemistry: Used as a model compound to study the inhibition of kinesin motor proteins and their role in cell division.
Biology: Helps in understanding the mechanisms of chromosomal instability in cancer cells.
Industry: Potential applications in the development of new cancer therapies and diagnostic tools.
Mechanism of Action
PMID27841036-Compound-24 exerts its effects by inhibiting kinesin-like protein 18A (KIF18A), a motor protein involved in the proper alignment and segregation of chromosomes during cell division . By inhibiting KIF18A, the compound disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells with chromosomal instability . The molecular targets and pathways involved include the mitotic spindle assembly checkpoint and the apoptotic signaling pathways .
Comparison with Similar Compounds
PMID27841036-Compound-24 is unique compared to other kinesin motor protein inhibitors due to its specific targeting of kinesin-like protein 18A (KIF18A) . Similar compounds include:
AMG 650: Another kinesin motor protein inhibitor with a broader target range.
PMID27841036-Compound-23: A related compound with similar inhibitory effects but different pharmacokinetic properties.
PMID27841036-Compound-36: Another analog with variations in functional groups that affect its activity and stability.
These comparisons highlight the specificity and potential advantages of PMID27841036-Compound-24 in targeting chromosomally unstable tumor cells .
Properties
Molecular Formula |
C23H20N4O |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
6-[2-cyano-2-(6-oxo-7,8,9,10-tetrahydro-5H-phenanthridin-3-yl)propyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C23H20N4O/c1-23(14-25,12-16-5-4-6-17(13-24)26-16)15-9-10-19-18-7-2-3-8-20(18)22(28)27-21(19)11-15/h4-6,9-11H,2-3,7-8,12H2,1H3,(H,27,28) |
InChI Key |
WVGLSASLDWFLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC(=CC=C1)C#N)(C#N)C2=CC3=C(C=C2)C4=C(CCCC4)C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.